7-Chloro-3,4-dihydro-1H-2,3-benzoxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21977-12-8 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-1H-2,3-benzoxazine |
InChI |
InChI=1S/C8H8ClNO/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5H2 |
InChI Key |
GQLHUUBKEQARIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CON1)C=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization of 7 Chloro 3,4 Dihydro 1h 2,3 Benzoxazine
High-Resolution Spectroscopic Techniques
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine, both ¹H and ¹³C NMR would be essential.
In a typical ¹H NMR spectrum of a benzoxazine (B1645224), characteristic signals for the methylene (B1212753) protons of the oxazine (B8389632) ring are expected. The protons of the Ar-CH₂-N group typically appear in the range of 4.0-5.0 ppm, while the O-CH₂-N protons are generally found further downfield, between 5.0 and 6.0 ppm. The aromatic protons would present a complex splitting pattern in the aromatic region of the spectrum, influenced by the presence and position of the chlorine substituent.
The ¹³C NMR spectrum would corroborate the ¹H NMR data, with characteristic chemical shifts for the Ar-CH₂-N and O-CH₂-N carbons. These are typically observed in the ranges of 40-60 ppm and 70-90 ppm, respectively. The chlorinated aromatic carbon would exhibit a chemical shift influenced by the electronegativity of the chlorine atom.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the molecule, particularly in the aromatic region and the dihydrooxazine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.
While this compound does not possess a stereocenter, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide through-space correlations between protons, confirming the spatial arrangement of the atoms in the dihydrooxazine ring.
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an approximate 3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₈H₈ClNO.
The fragmentation pattern in the mass spectrum would likely involve the characteristic cleavage of the benzoxazine ring system.
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands:
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.
C-O-C stretching: The asymmetric and symmetric stretching of the ether linkage in the oxazine ring are characteristic and typically appear in the 1250-1000 cm⁻¹ region.
C-N stretching: The C-N stretching vibration would also be present in the fingerprint region.
C-Cl stretching: A band corresponding to the C-Cl stretching vibration would be expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.
The following table summarizes the expected IR absorption bands for this compound based on the general characteristics of benzoxazines:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric C-O-C Stretch | ~1230 |
| Symmetric C-O-C Stretch | ~1030 |
| C-Cl Stretch | 800-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State Structural Analysis
The definitive three-dimensional structure of this compound in the solid state would be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Such an analysis would confirm the conformation of the dihydrooxazine ring and the planarity of the aromatic system.
X-ray Crystallography of 2,3-Benzoxazine Derivatives
X-ray diffraction studies on single crystals of various 1,3-benzoxazine and other benzoxazine derivatives have consistently revealed key structural features of the bicyclic framework. These studies are instrumental in defining bond lengths, bond angles, and the conformation of the six-membered oxazine ring.
For instance, the analysis of fluorinated bis-benzoxazines, such as 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine), shows that the molecule crystallizes in a monoclinic system with a P21/c space group. researchgate.net A crucial finding from this and other studies is the conformation of the oxazine ring, which typically adopts a non-planar arrangement to minimize steric strain. researchgate.net Similarly, the crystal structure of 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, another related benzoxazine derivative, was found to be in the monoclinic system, with the heterocyclic ring adopting an envelope conformation. nih.gov
These findings from related structures allow for an informed projection of the likely solid-state structure of this compound. The presence of the chlorine atom at the 7-position is expected to influence the crystal packing through potential halogen bonding or other weak intermolecular interactions, but the fundamental conformation of the benzoxazine core is likely to be conserved.
Below is a summary of crystallographic data for representative benzoxazine derivatives, illustrating common parameters.
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Feature |
| 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine) researchgate.net | C₁₈H₁₈F₂N₂O₂ | Monoclinic | P21/c | Oxazine ring in a half-chair conformation. |
| 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one nih.gov | C₁₅H₁₂ClNO₂ | Monoclinic | P21/c | Heterocyclic ring in an envelope conformation. |
| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine mdpi.com | C₁₅H₁₇NO₂ | Orthorhombic | P2₁2₁2₁ | Oxazine ring is non-planar to maximize planarity of the whole molecule. |
Note: The data presented is for related benzoxazine derivatives to illustrate typical crystallographic findings in this class of compounds, as specific data for this compound was not available in the cited sources.
Implications of Crystal Structure for Conformational Preferences
The crystal structures of benzoxazine derivatives consistently demonstrate that the dihydro-oxazine ring is not planar. It typically adopts either a half-chair or an envelope conformation. researchgate.netnih.gov This puckering is a direct consequence of the sp³ hybridization of the C4 and N3 atoms (in the 1,3-benzoxazine system) or the corresponding atoms in the 2,3-benzoxazine isomer, which necessitates tetrahedral bond angles.
In a half-chair conformation, four of the six atoms in the ring lie in a plane, while the other two are displaced on opposite sides of the plane. researchgate.net In an envelope conformation, five atoms are coplanar, with the sixth atom out of the plane. The specific conformation adopted is often influenced by the nature and position of substituents on the ring, as these can introduce steric hindrance or electronic effects that favor one arrangement over another.
For this compound, the heterocyclic ring, containing the N-O bond, is fused to the benzene (B151609) ring. The atoms C4a, C8a, C8, and C7 (part of the benzene ring) are planar. The atoms C1 and C4 of the oxazine ring are sp³ hybridized. Consequently, the oxazine ring will be puckered. Based on the analysis of its derivatives, it is highly probable that the six-membered oxazine ring in this compound exists in a dynamic equilibrium between these low-energy conformations in solution. In the solid state, one of these conformations will be "frozen out" in the crystal lattice. The specific preference would minimize steric interactions and optimize intermolecular packing forces, which would be influenced by the 7-chloro substituent. The understanding of these conformational preferences is vital for modeling receptor-ligand interactions and predicting the molecule's reactivity.
Conformational Analysis and Stereochemical Considerations for 7 Chloro 3,4 Dihydro 1h 2,3 Benzoxazine
Ring Conformations of the Dihydro-2,3-benzoxazine Core
For the closely related 3,4-dihydro-2H-1,3-benzoxazines, two primary conformations are typically observed: a semi-chair (or half-chair) and a semi-boat (or twist-boat) conformation. researchgate.net It is highly probable that the dihydro-2,3-benzoxazine core of the title compound also exists in similar non-planar conformations. The half-chair conformation, often being the more stable, minimizes torsional strain and non-bonded interactions. In some polycyclic benzoxazine (B1645224) structures, a half-chair conformation of the oxazine (B8389632) ring has been identified. acs.org Another possible conformation for such six-membered heterocyclic rings is the envelope conformation, where one atom is displaced from the plane formed by the other five atoms. nih.gov
The specific preferred conformation for 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine would be determined by the intricate balance of steric and electronic interactions among the substituents and the ring atoms.
Influence of the Chloro Substituent on Conformational Dynamics
The presence of a chloro substituent at the 7-position of the benzoxazine ring is expected to influence the conformational equilibrium and dynamics of the molecule. The chloro group exerts both electronic and steric effects.
Electronic Effects: As an electron-withdrawing group, the chloro substituent can alter the electron density distribution within the benzene (B151609) ring and, by extension, the heterocyclic ring. doi.org This can affect bond lengths and angles, potentially influencing the energy barrier for ring inversion between different conformations. Studies on other benzoxazine isomers have shown that electron-withdrawing groups can impact the stability of the oxazine ring. nih.gov
The interplay of these effects will determine the favored conformation and the rotational barriers within the molecule.
Chiral Aspects and Stereoselective Synthesis (if applicable to the 2,3-isomer)
The potential for chirality in this compound arises if a stereocenter is present. In the parent 3,4-dihydro-1H-2,3-benzoxazine structure, the C4 and N3 atoms could potentially be stereocenters depending on the substitution pattern.
If the molecule is chiral, it can exist as a pair of enantiomers, which are non-superimposable mirror images. The presence of a single stereocenter would result in two enantiomers (R and S). If more than one stereocenter were introduced, diastereomers would also be possible. While the title compound itself does not inherently possess a chiral center in its basic structure, substitution at the C4 or N3 positions could introduce chirality. For instance, the synthesis of chiral benzoxazine monomers has been reported, where the chirality influences the properties of the resulting polymers. researchgate.net
Should a chiral derivative of this compound be synthesized, methods for obtaining enantiomerically pure forms would be necessary to study the specific properties of each enantiomer.
Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers. Common methods include:
Classical resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility.
Chiral chromatography: Using a chiral stationary phase (CSP) in techniques like High-Performance Liquid Chromatography (HPLC) to separate enantiomers based on their differential interactions with the CSP.
Asymmetric Synthesis: This approach aims to selectively synthesize one enantiomer over the other. Potential strategies could include:
Use of chiral starting materials: Employing an enantiomerically pure precursor that directs the stereochemistry of the final product.
Chiral catalysts: Utilizing a chiral catalyst to control the stereochemical outcome of the reaction that forms the benzoxazine ring. Rhodium-catalyzed synthesis has been used for other benzoxazine derivatives. nih.gov
Chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereoselective formation of the desired product, followed by its removal.
The synthesis of various benzoxazine derivatives is an active area of research, and these general principles of stereoselective synthesis would be applicable to chiral derivatives of this compound. orientjchem.orgmdpi.com
Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the chemical reactivity and reaction mechanisms of This compound that adheres to the specific outline requested.
The provided outline requests highly specific data, including ring-opening reactions, re-cyclization pathways, aromatization studies, kinetic analyses, and investigations into tautomerism and interconversion for this particular compound. However, the existing body of scientific research accessible through searches is focused almost exclusively on the isomeric 1,3-benzoxazines and 1,4-benzoxazines , due to their widespread use as precursors for polybenzoxazine thermosetting resins.
There is a significant lack of published research on the 2,3-benzoxazine core structure, and no specific experimental or theoretical studies were found for the This compound derivative concerning the topics outlined.
Therefore, generating content for the following sections and subsections is not feasible without resorting to speculation, which would violate the principles of scientific accuracy:
Reactivity and Reaction Mechanisms of the 7 Chloro 3,4 Dihydro 1h 2,3 Benzoxazine Core
Interconversion with Related Heterocycles and Tautomerism
While general principles of chemical reactivity can be hypothesized (e.g., the electron-withdrawing nature of the chloro group), providing detailed research findings, data tables, and specific reaction pathways as requested is not possible based on the available information. Any attempt to do so would constitute a fabrication of data.
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Modification at Nitrogen, Oxygen, and Carbon Positions of the Dihydro-2,3-benzoxazine Ring
The inherent reactivity of the heteroatoms and adjacent carbons in the dihydro-2,3-benzoxazine ring allows for a range of chemical transformations. These modifications are fundamental to creating libraries of compounds for further study.
The nitrogen atom of the oxazine (B8389632) ring, being a secondary amine in the parent structure, is a primary site for substitution. N-arylation can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction, which pairs the benzoxazine (B1645224) with aryl halides using a palladium catalyst. nih.gov Similarly, N-alkylation can be performed using various alkyl halides. The choice of the primary amine precursor during the initial Mannich condensation synthesis is a common and flexible way to install a desired substituent on the nitrogen atom from the outset. researchgate.netmetu.edu.tr
Direct modification of the ring's oxygen atom is less common while the ring is intact. However, the chemistry of the oxazine ring is dominated by its thermally or catalytically induced ring-opening polymerization. researchgate.netmdpi.com This process involves the cleavage of the O–C bond, leading to a reactive carbocation. mdpi.comrsc.org While this is primarily a polymerization pathway, the reactive intermediates formed could theoretically be trapped by nucleophiles, representing an indirect modification involving the oxygen atom.
The carbon atoms within the oxazine ring, particularly the one positioned between the oxygen and nitrogen (C2 in 1,3-benzoxazines), are key sites for introducing substituents. One approach involves synthesizing 2-(aminomethyl)phenol (B125469) intermediates via the hydrolysis of readily available benzoxazines. researchgate.netnih.gov These intermediates can then be reacted with various aldehydes (instead of the typical formaldehyde) to install different groups, such as a phenyl group, at the C2 position. researchgate.netmdpi.comrsc.org This method allows for the creation of 2-substituted 1,3-benzoxazines, expanding the structural diversity beyond what is achievable through standard Mannich condensation. researchgate.netrsc.org
| Position | Modification Type | Typical Reagents/Method | Resulting Structure |
| Nitrogen (N3) | N-Arylation | Aryl halides, Pd catalyst (Buchwald-Hartwig) nih.gov | N-Aryl substituted benzoxazine |
| N-Alkylation | Alkyl halides | N-Alkyl substituted benzoxazine | |
| De novo synthesis | Various primary amines in Mannich condensation researchgate.netmetu.edu.tr | N-Substituted benzoxazine | |
| Oxygen (O2) | Ring-Opening | Heat, Lewis acids mdpi.com | Reactive intermediates for polymerization |
| Carbon (C4) | De novo synthesis | Ring closure of salicylaldehyde (B1680747) with various aldehydes researchgate.net | C4-substituted benzoxazine |
| Carbon (C2 of 1,3-isomer) | Substitution | 2-(aminomethyl)phenol intermediate + Aldehyde researchgate.netmdpi.com | C2-substituted benzoxazine |
Introduction of Diverse Functional Groups and Linkers
Building upon the core scaffold, more complex functionalities and linking groups can be introduced to develop molecules for specific applications, from biological probes to advanced materials.
The introduction of alkyl, aryl, and heteroaryl groups is a cornerstone of analogue synthesis. As mentioned, the substituent on the nitrogen is readily varied by choosing the appropriate primary amine during synthesis. researchgate.net This allows for the incorporation of simple alkyl chains (methyl, ethyl, butyl) as well as larger aromatic systems. researchgate.net
Direct C-H arylation offers another powerful route for modification. Palladium-catalyzed methods have been developed for the direct 2-arylation of related benzoxazoles using aryl bromides or arylsulfonyl hydrazides as the aryl source. nih.govpolyu.edu.hk These reactions enable the introduction of a wide range of aryl and heteroaryl groups, including those with sensitive functionalities, often under milder conditions than traditional cross-coupling reactions. nih.gov For instance, heteroaryl bromides such as 3-bromopyridine (B30812) and 2-bromofuran (B1272941) can be successfully coupled. nih.gov
| Substitution Type | Methodology | Example Reagents | Key Features |
| N-Substitution | Mannich Condensation | Phenol (B47542), formaldehyde (B43269), various primary amines (e.g., methylamine, aniline) researchgate.netmetu.edu.tr | Highly flexible; determines properties of resulting monomers and polymers. |
| C-Arylation | Pd-catalyzed Direct C-H Arylation | Aryl bromides, Arylsulfonyl hydrazides nih.govpolyu.edu.hk | Tolerates diverse functional groups; enables synthesis of complex biaryl structures. |
| C-Heteroarylation | Pd-catalyzed Direct C-H Arylation | Heteroaryl bromides (e.g., 3-bromopyridine, 2-bromofuran) nih.gov | Provides access to medicinally relevant heteroaromatic scaffolds. |
For the creation of molecules with greater three-dimensional complexity, spiro and fused ring systems are of significant interest. Synthetic strategies often involve multi-step sequences starting from a functionalized benzoxazine core. For example, a 2,2-dibromo-1,4-benzoxazin-3-one derivative can serve as a precursor that reacts with bidentate nucleophiles to form spiro compounds. tandfonline.comtandfonline.com Another approach involves the reaction of a benzoxazinone (B8607429) with carbon disulfide and reactive methylene (B1212753) compounds to generate spiro dithiolanes or cyclopentenes. tandfonline.comtandfonline.com
Fused-ring benzoxazines can be prepared through intramolecular cyclization pathways. The reaction of cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, with salicylaldehyde can lead to polycyclic fused benzoxazine structures. rsc.org Cycloaddition reactions also provide a route to fused systems. The [3+3] cycloaddition of an azomethine ylide with a quinone monoimine has been shown to produce a benzoxazine structure in high yield. rsc.org Furthermore, inverse electron-demand Diels-Alder reactions using ortho-quinone methide intermediates generated from flavonoids can react with electron-rich dienophiles to create fused-ring systems. rsc.org
Synthesis of Polymeric Benzoxazine Derivatives for Material Science Research (focus on polymer chemistry)
Benzoxazine monomers, including halogenated variants, are highly valued as precursors to polybenzoxazine thermosetting resins. wikipedia.orgmdpi.com These polymers are known for their excellent thermal stability, high char yield, low water absorption, and near-zero volumetric shrinkage during polymerization, making them attractive alternatives to traditional phenolic and epoxy resins. researchgate.netkpi.ua
The conversion from monomer to polymer occurs via a thermally induced cationic ring-opening polymerization (ROP). nih.govacs.org Upon heating, the oxazine ring opens, generating a carbocation that initiates electrophilic substitution on the aromatic rings of adjacent monomers. mdpi.comrsc.org This process creates a highly cross-linked network structure composed of phenolic, ether, and Mannich bridge linkages. acs.org The polymerization can be performed without the need for catalysts, though catalysts can be used to lower the curing temperature. wikipedia.orgrsc.org
The versatility of benzoxazine chemistry allows for significant molecular design flexibility. By selecting different phenol and primary amine precursors, a vast array of monomers with tailored properties can be synthesized. wikipedia.orgnih.gov For instance:
Bio-based monomers: Using renewable resources like curcumin, vanillin, or cardanol (B1251761) as the phenolic component allows for the synthesis of more sustainable benzoxazine resins. rsc.orgnih.gov
Acetylene-functional monomers: Incorporating acetylene (B1199291) groups into the monomer structure provides an additional polymerization pathway. The polymerization of the acetylene terminals, in conjunction with the oxazine ring-opening, results in polymers with exceptionally high thermal stability and char yield. kpi.ua
Copolymers: Benzoxazine monomers can be copolymerized with other resins, such as epoxies or urethanes, to create hybrid materials with enhanced properties, like improved glass transition temperatures and thermal degradation profiles. wikipedia.org
The properties of the final polybenzoxazine are directly influenced by the structure of the initial monomer. For example, the length of an N-substituent alkyl chain can impact the thermal stability of the resulting polymer. researchgate.net The curing temperature and resulting polymer network are also affected by substituents on the phenolic ring. acs.org
| Monomer Type | Key Feature | Polymerization Process | Key Polymer Property |
| Standard Benzoxazine | Based on common phenols (e.g., phenol, bisphenol A) and amines (e.g., aniline) wikipedia.org | Thermal Ring-Opening Polymerization (ROP) nih.gov | High thermal stability, low water absorption. researchgate.net |
| Bio-based Benzoxazine | Phenolic component from renewable sources (e.g., curcumin, cardanol) rsc.org | Thermal ROP rsc.org | Sustainable, may possess antimicrobial properties. researchgate.net |
| Acetylene-functional | Contains terminal acetylene groups kpi.ua | Dual polymerization (ROP and acetylene reaction) kpi.ua | Very high char yield and thermal stability. kpi.ua |
| Copolymers | Blended with other monomers (e.g., epoxy) wikipedia.org | Co-polymerization during curing | Tunable properties, higher crosslink density. wikipedia.org |
Computational and Theoretical Studies of 7 Chloro 3,4 Dihydro 1h 2,3 Benzoxazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These methods provide insights into the geometry, stability, and electronic properties that govern a compound's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is commonly employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate key electronic properties.
A geometry optimization calculation for 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine would theoretically determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. However, specific optimized coordinates for this compound are not available in the surveyed literature.
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
While DFT calculations are a standard approach to determine these values, specific HOMO, LUMO, and energy gap data for this compound have not been reported in the searched scientific papers and databases. For illustrative purposes, a hypothetical data table for such findings is presented below.
Hypothetical DFT-Calculated Electronic Properties
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP surface uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.
An MEP analysis of this compound would identify the electron-rich and electron-poor regions, providing insights into its potential intermolecular interactions. However, no specific MEP surface maps or analyses for this compound were found in the available literature.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains a non-aromatic dihydro-oxazine ring, MD simulations would be instrumental in exploring its conformational landscape.
By simulating the molecule's dynamics, researchers can identify the most stable conformations, the energy barriers between them, and how the molecule's shape might change in different environments (e.g., in a solvent or upon interaction with a biological target). This process, known as conformational sampling, is crucial for understanding the molecule's behavior and its potential to bind to specific receptors. Despite the utility of this technique, there are no published MD simulation studies focused on the conformational sampling of this compound.
In Silico Molecular Interactions and Binding Affinity Predictions
In silico methods, particularly molecular docking and interaction profiling, are essential in modern drug discovery and materials science for predicting how a small molecule (ligand) might interact with a larger molecule, such as a protein.
Molecular Docking Studies with Hypothetical Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This allows for the prediction of binding affinity and the identification of key interactions. Benzoxazine (B1645224) derivatives have been investigated for a range of biological activities, and thus, hypothetical targets for this compound could include bacterial enzymes (e.g., DNA gyrase), viral proteins, or cancer-related proteins (e.g., kinases, topoisomerases).
A docking study would involve placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction. However, no molecular docking studies specifically involving this compound have been reported.
Hypothetical Molecular Docking Results
| Hypothetical Target Protein | Hypothetical Docking Score (kcal/mol) |
|---|---|
| Not Available | Not Available |
Ligand-Protein Interaction Profiling
Following a molecular docking simulation, the resulting ligand-protein complex can be analyzed to detail the specific types of interactions that stabilize the binding. These interactions are critical for understanding the mechanism of action and for guiding further molecular design. Common interactions include:
Hydrogen Bonding: Interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein, which are driven by the exclusion of water molecules.
Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.
Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.
A detailed interaction profile for this compound with a biomolecular target would list the specific amino acid residues involved in these interactions and the distances of these interactions. As no docking studies have been published, this information remains unavailable.
Target Identification Algorithm Application
A comprehensive review of available scientific literature indicates that there are currently no published studies detailing the application of target identification algorithms specifically to the chemical compound this compound. Computational and theoretical biology frequently employ in silico target fishing and reverse docking methodologies to predict the biological targets of small molecules. These approaches are instrumental in elucidating potential mechanisms of action, identifying off-target effects, and exploring opportunities for drug repurposing.
While extensive research exists on the computational analysis of various other benzoxazine derivatives, the specific chloro-substituted dihydro-1H-2,3-benzoxazine isomer at the center of this article has not been the subject of such investigations in the accessible scientific literature. The application of these powerful predictive algorithms to this compound would represent a novel area of research. Future studies in this domain would be necessary to generate the data required for a detailed analysis of its potential biological targets. Such research would likely involve the use of various computational platforms that screen the compound against extensive databases of protein structures to identify potential binding partners. The subsequent output would typically include a ranked list of putative targets, along with associated binding affinity scores or probabilities, which would then require experimental validation.
Given the absence of specific research in this area, no data tables or detailed research findings concerning the application of target identification algorithms to this compound can be presented.
Structure Activity Relationship Sar Investigations in 7 Chloro 3,4 Dihydro 1h 2,3 Benzoxazine Systems
Correlating Structural Modifications with Changes in Molecular Interaction Profiles
The molecular interaction profile of a compound is dictated by its three-dimensional structure and the distribution of its electronic properties. Modifications to the 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine core can significantly alter these interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions with its biological target.
Key areas for structural modification on the benzoxazine (B1645224) ring include:
The Nitrogen (N-3) and Oxygen (O-2) atoms: The nitrogen atom in the dihydro-oxazine ring can act as a hydrogen bond acceptor. Substitutions on this nitrogen can influence its basicity and steric profile, thereby altering its interaction potential.
The Methylene (B1212753) Bridge (C-1 and C-4): Introducing substituents at these positions can create stereocenters and provide additional points of interaction. For instance, in related 1,4-benzoxazine derivatives, alkyl substituents at the 3-position were found to be crucial for efficient neuroprotective activity. nih.gov
The Benzene (B151609) Ring: Aside from the fixed 7-chloro group, further substitutions on the aromatic ring can modulate the electronic landscape (lipophilicity, electron density) of the entire molecule, affecting how it fits into a binding pocket and interacts with surrounding amino acid residues.
Systematic alterations at these positions lead to corresponding changes in the molecule's interaction profile. For example, adding a bulky hydrophobic group to the nitrogen atom would likely favor interactions with a hydrophobic pocket in a target protein. Conversely, adding a group capable of hydrogen bonding could establish a new, stabilizing interaction with a polar residue. Studies on related benzoxazinone (B8607429) modulators of AMPA receptors highlight that modifications to the sidechain attached to the heterocyclic system are critical for optimizing activity. nih.gov
The table below illustrates hypothetical interaction changes based on modifications to the core structure, drawing principles from general benzoxazine chemistry. nih.govnih.gov
| Modification Position | Type of Substituent | Potential Change in Interaction Profile |
| N-3 | Small alkyl group (e.g., -CH₃) | Increases lipophilicity; may fill small hydrophobic pockets. |
| N-3 | Aromatic ring (e.g., -Phenyl) | Introduces potential for π-π stacking interactions. |
| C-4 | Hydroxyl group (-OH) | Introduces hydrogen bond donor/acceptor capability. |
| C-6 | Methoxy group (-OCH₃) | Electron-donating group; alters electronic distribution of the aromatic ring. |
Role of the Chloro Substituent on Binding Affinities and Modulatory Capabilities
The chloro group at the 7-position is a critical feature that significantly influences the compound's pharmacological properties. Halogen atoms, particularly chlorine, impact a molecule's profile through a combination of steric and electronic effects.
Steric and Lipophilic Effects: The chlorine atom increases the size and lipophilicity of the molecule. This can enhance membrane permeability and promote favorable hydrophobic interactions within a receptor's binding site. The specific position at C-7 places the substituent in a defined region of space, which can be crucial for fitting into a binding pocket and displacing water molecules, leading to an entropically favorable increase in binding affinity.
Halogen Bonding: A chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the biological target. This specific type of interaction can contribute significantly to binding affinity and selectivity.
In the closely related 7-chloro-substituted benzothiadiazine series of AMPA receptor modulators, the chloro group is a common feature among the most potent compounds, underscoring its importance for high-affinity binding and effective allosteric modulation. nih.gov
The following table summarizes the contribution of the 7-chloro group based on general principles observed in similar bioactive molecules. nih.govjocpr.com
| Property | Contribution of 7-Chloro Substituent |
| Lipophilicity | Increased, potentially improving cell permeability and hydrophobic interactions. |
| Electronic Profile | Electron-withdrawing nature alters charge distribution on the aromatic ring. |
| Binding Interaction | Can participate in van der Waals, hydrophobic, and halogen bonding interactions. |
| Modulatory Effect | The specific electronic and steric profile is often critical for achieving desired potency. |
Influence of Substituent Position and Stereochemistry on Interactions
The precise spatial arrangement of atoms and functional groups is a determining factor in drug-receptor interactions. Both the position of substituents and the stereochemistry of the molecule are critical components of the SAR.
Positional Isomerism: The location of the chloro group at the 7-position is not arbitrary. Moving it to another position on the benzene ring (e.g., C-5, C-6, or C-8) would create a positional isomer with a different spatial and electronic profile. This would likely lead to a dramatic change in biological activity. For instance, studies on the thermal curing of benzoxazines have shown that substituents at different positions on the benzene ring have distinct electronic and spatial effects that influence reactivity. techscience.com Similarly, in a biological context, a receptor's binding site is highly specific, and only the correct placement of a key interacting group like chlorine will ensure optimal binding.
Stereochemistry: The this compound structure is not inherently chiral. However, substitution at the C-1 or C-4 positions can introduce a chiral center, leading to the existence of enantiomers (R and S forms). Biological systems are chiral, and it is common for enantiomers of a drug to have significantly different pharmacological activities. One enantiomer may fit perfectly into a binding site and elicit a strong response, while the other may bind weakly or not at all.
A compelling example is found in chiral 5-arylbenzothiadiazine derivatives, which are positive allosteric modulators of the AMPA receptor. Patch clamp experiments on a specific 7-chloro-substituted analogue revealed that the (R)-stereoisomer is the active component, while the (S)-isomer is inactive. nih.gov This highlights that even for a closely related scaffold, the three-dimensional arrangement is absolutely critical for molecular interaction and subsequent biological effect. Therefore, should any substituent be introduced that creates a stereocenter in the this compound system, it would be imperative to separate and evaluate the individual enantiomers.
Development of Structure-Interaction Models
To rationalize observed SAR data and guide the design of new, more potent analogues, computational structure-interaction models are often developed. These models can range from simple pharmacophore hypotheses to more complex quantitative structure-activity relationship (QSAR) and molecular docking studies.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By analyzing a series of active and inactive compounds, a common pharmacophore can be identified. For the this compound system, a pharmacophore model would likely include features representing the aromatic ring, the 7-chloro substituent, and the hydrogen-bond accepting heteroatoms in the oxazine (B8389632) ring.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to create a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov Descriptors representing physicochemical properties (e.g., logP for lipophilicity, Hammett constants for electronic effects, molar refractivity for steric bulk) are calculated for each molecule and correlated with their measured potency (e.g., IC₅₀ or EC₅₀ values). A successful QSAR model can predict the activity of novel, unsynthesized compounds. For instance, a 3D-QSAR study on benzoxazepine derivatives as mGluR5 modulators successfully highlighted the structural features pertinent to their bioactivity. nih.gov
Molecular Docking: If the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, molecular docking can be used to predict the preferred binding mode and orientation of a ligand. Docking simulations can visualize the specific interactions—such as the role of the 7-chloro group—between the compound and amino acid residues in the binding site. This provides a structural basis for understanding SAR and can reveal why certain modifications increase or decrease activity. ijpsjournal.com
These computational models are powerful tools in modern drug discovery, enabling a more rational, hypothesis-driven approach to the design of analogues based on the this compound scaffold.
Advanced Research Directions and Future Perspectives for 7 Chloro 3,4 Dihydro 1h 2,3 Benzoxazine
Exploration of Novel Synthetic Methodologies (e.g., green chemistry approaches)
The synthesis of 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine can be significantly enhanced by adopting principles of green chemistry to improve efficiency, reduce waste, and utilize more sustainable resources. researchgate.netrsc.orgacs.orgacs.orgconicet.gov.ar Current research in the broader field of benzoxazine (B1645224) synthesis highlights several promising avenues.
One key area of development is the use of bio-based renewable resources as starting materials, moving away from petroleum-based chemicals. researchgate.net While the synthesis of the specific 7-chloro derivative is constrained by the need for a chlorinated precursor, other components of the synthesis could potentially be derived from renewable feedstocks.
The adoption of greener solvents is another critical aspect. acs.orgconicet.gov.ar Traditional syntheses often rely on solvents that are environmentally persistent or have associated health risks. Research has demonstrated the successful synthesis of benzoxazine monomers using safer solvents like ethanol (B145695) and ethyl acetate, achieving good yields. conicet.gov.ar Microwave-assisted synthesis represents a significant process intensification strategy. acs.org This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields, as demonstrated in the synthesis of other benzoxazine monomers. acs.org
Mechanochemistry, or solvent-free synthesis through mechanical grinding, offers another powerful green alternative. This method can lead to high yields in short reaction times and avoids the use of bulk solvents altogether.
Table 1: Comparison of Green Synthesis Methodologies for Benzoxazine Analogs
| Methodology | Key Advantages | Potential Application to this compound |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, increased sustainability. researchgate.net | Amine or formaldehyde (B43269) precursors could potentially be sourced from renewable resources. |
| Green Solvents | Lower environmental impact and improved safety profile. acs.orgconicet.gov.ar | Replacement of traditional solvents with ethanol, ethyl acetate, or water-based systems. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased energy efficiency, and potentially higher yields. acs.org | Acceleration of the condensation reaction to form the benzoxazine ring. |
| Mechanochemistry | Solvent-free conditions, reduced waste, and high efficiency. | Potential for a one-pot, solvent-free synthesis of the target compound. |
Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring
To optimize the synthesis of this compound, the application of advanced analytical techniques for real-time reaction monitoring is crucial. These process analytical technologies (PAT) provide continuous data on reaction kinetics, intermediate formation, and product yield, allowing for precise control over reaction parameters.
Flow-based systems coupled with in-line spectroscopic techniques are particularly promising. Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be integrated into a flow reactor setup to monitor the reaction as it occurs. This approach allows for the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, while also providing mechanistic insights.
Ultrafast multidimensional NMR spectroscopy is an emerging technique that can provide detailed structural and dynamic information about transient intermediates formed during the reaction. By collecting thousands of 2D NMR datasets over the course of a reaction, it is possible to identify and characterize short-lived species that would be missed by traditional offline analysis.
Table 2: Advanced Analytical Techniques for Reaction Monitoring
| Technique | Information Provided | Advantages for this compound Synthesis |
| In-line NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products; structural elucidation. | Non-invasive, quantitative, and provides detailed structural information. |
| In-line Raman Spectroscopy | Vibrational modes of molecules, tracking functional group changes. | High sensitivity to specific chemical bonds, can be used with fiber optic probes for remote monitoring. |
| Ultrafast 2D NMR | Correlation of different nuclei in real-time, identification of transient intermediates. | Provides unprecedented detail on reaction mechanisms and intermediate structures. |
High-Throughput Synthesis and Screening of Derivatives for Academic Libraries
High-throughput synthesis and screening are powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, these approaches can be used to rapidly generate and evaluate a library of derivatives for various applications.
Mechanochemistry has been shown to be applicable to the parallel synthesis of benzoxazine derivatives. rsc.org By using a multi-position milling jar, it is possible to process numerous samples simultaneously, significantly increasing the throughput of new compound generation. rsc.org This would allow for the efficient creation of a library of this compound analogs with diverse substituents.
Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with interesting biological or material properties. For example, in the context of drug discovery, large and diverse small-molecule collections are screened to identify initial hits. nih.gov A library of this compound derivatives could be included in such screening campaigns to explore their potential as therapeutic agents. Computer-aided screening can also be employed to predict properties such as thermal stability and processability, allowing for a more targeted synthetic effort. acs.org
The inclusion of this compound derivatives in academic screening libraries would make these compounds accessible to a wider range of researchers, fostering collaborations and potentially uncovering novel applications.
Interdisciplinary Research with Material Science and Computational Biology (focus on chemical interactions)
The unique chemical structure of this compound, particularly the presence of the chlorine atom, makes it an interesting candidate for interdisciplinary research in material science and computational biology.
In material science, the halogen substituent can impart specific properties, such as flame retardancy. researchgate.net Polybenzoxazines, the polymers derived from benzoxazine monomers, are known for their high thermal stability, low water absorption, and excellent mechanical properties, making them suitable for applications in aerospace and electronics. faa.govresearchgate.net Research into the polymerization of this compound and the characterization of the resulting polymer's properties, particularly its fire resistance and dielectric constant, could lead to the development of advanced materials.
Computational biology offers powerful tools to investigate the potential biological activity of this compound and its derivatives. Molecular docking studies can be used to predict how these compounds might interact with specific biological targets, such as enzymes or receptors. This in silico approach can help to prioritize which derivatives to synthesize and test experimentally, saving time and resources. For example, similar benzoxazine and quinoline-based scaffolds have been screened against various biological targets, including cancer cell lines and parasites. nih.gov Computational modeling can elucidate the key chemical interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of these molecules to their targets.
Table 3: Interdisciplinary Research Opportunities
| Field | Focus of Research | Potential Outcomes |
| Material Science | Polymerization of this compound; characterization of thermal, mechanical, and flame-retardant properties. | Development of high-performance polymers for aerospace, electronics, and other demanding applications. faa.govresearchgate.net |
| Computational Biology | In silico screening of derivatives against biological targets; prediction of binding modes and structure-activity relationships. | Identification of promising candidates for drug discovery and a deeper understanding of their mechanism of action at a molecular level. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-3,4-dihydro-1H-2,3-benzoxazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common route involves cyclization of 2-aminophenols with 1,2-dibromoethane under basic conditions, followed by acylation with dichloroacetyl chloride . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of aminophenol to dibromoethane) and reaction time (12–24 hours at 80°C). Lewis acid catalysts (e.g., BF₃·Et₂O) can enhance ring-closure efficiency in related benzoxazines, improving yields by 15–20% .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?
- Methodological Answer : Use a combination of NMR, , IR, and ESI-MS for structural confirmation . If inconsistencies arise (e.g., unexpected peaks in NMR), cross-validate with elemental analysis or alternative techniques like X-ray crystallography. Note that commercial suppliers may not provide analytical data, necessitating in-house purity confirmation via HPLC or TLC .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Waste must be segregated and disposed via licensed biohazard waste contractors to prevent environmental contamination . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and stereochemistry. For example, in a related compound, the benzoxazine ring adopts a half-chair conformation with a dihedral angle of 85.2° between the aromatic and heterocyclic planes . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies enable the synthesis of multi-component benzoxazine analogues with tailored bioactivity?
- Methodological Answer : Modular synthesis involves introducing substituents at the N-position or benzene ring. For example, phenethyl groups at the 4-position enhance lipophilicity, while dichloroacetylation improves electrophilic reactivity . Challenges include regioselectivity control; use directing groups (e.g., -OMe) or microwave-assisted synthesis to accelerate reaction kinetics .
Q. How can researchers address contradictions in bioactivity data across studies on benzoxazine derivatives?
- Methodological Answer : Conduct systematic meta-analyses with standardized assays (e.g., fixed IC₅₀ protocols). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or solvent systems (DMSO vs. ethanol). Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to identify outliers .
Methodological Challenges and Solutions
Q. What are the limitations of commercial this compound supplies, and how can purity be ensured?
- Answer : Suppliers often lack analytical certificates, requiring in-house validation. Use preparative HPLC (C18 column, acetonitrile/water gradient) for purification. Purity ≥98% can be confirmed via integration of proton ratios .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
